A Comprehensive Technical Guide to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 94993-81-4)
A Comprehensive Technical Guide to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 94993-81-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its pyrazole core is a key structural motif found in numerous biologically active molecules. This technical guide provides an in-depth overview of its properties, a plausible synthetic route with detailed experimental protocols, and an exploration of its potential biological activity as a kinase inhibitor, particularly in the context of cancer therapeutics.
Chemical and Physical Properties
The fundamental properties of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 94993-81-4 | N/A |
| Molecular Formula | C₅H₇N₃O₂ | N/A |
| Molecular Weight | 141.13 g/mol | N/A |
| Appearance | Off-white to beige powder | [1] |
| Melting Point | 229-233 °C | [1] |
| Solubility | Slightly soluble in water; soluble in DMSO and methanol | [1] |
| Purity | >98% | [1] |
| Storage | Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C in a sealed, dry, and dark environment. | [1][2] |
Synthesis and Experimental Protocols
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid.
Step 1: Synthesis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate
Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-methylcrotonate (1 equivalent) in absolute ethanol.
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To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Reduce the solvent volume under reduced pressure.
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The crude product, ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate, may precipitate upon cooling or after partial solvent removal.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid
Protocol:
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Suspend the crude ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.
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Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5.
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The product, 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, should precipitate out of the solution.
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Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
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Dry the final product under vacuum.
Purification and Characterization
The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Characterization Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a common feature in many compounds that exhibit inhibitory activity against various protein kinases.[3] Specifically, derivatives of 1H-pyrazole-3-carboxamide have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in the treatment of Acute Myeloid Leukemia (AML).[4] Given the structural similarities, it is plausible that 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid could act as a scaffold for the development of such kinase inhibitors.
Hypothesized Mechanism of Action: FLT3 Signaling Pathway Inhibition
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in FLT3 can lead to its constitutive activation, a common driver in AML. Inhibition of the FLT3 signaling pathway is a validated therapeutic strategy.
Caption: Hypothesized inhibition of the FLT3 signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the hypothesis that 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid inhibits FLT3 or CDK activity, an in vitro kinase assay can be performed.
Protocol:
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Reagents and Materials:
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Recombinant human FLT3 or CDK protein.
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Specific substrate peptide for the kinase.
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ATP (Adenosine triphosphate).
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4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (test compound).
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A known kinase inhibitor as a positive control (e.g., Staurosporine).
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Assay buffer.
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
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384-well plates.
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-
Procedure:
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Prepare a serial dilution of the test compound in DMSO.
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In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
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Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
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Calculate the percentage of kinase inhibition for each concentration of the test compound.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.
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Safety Information
It is crucial to handle 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid with appropriate safety precautions in a laboratory setting.
| Hazard Information | Precautionary Measures |
| Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection). |
| Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | |
| Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up). | |
| Disposal: P501 (Dispose of contents/container to an approved waste disposal plant). |
Conclusion
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest for medicinal chemistry and drug discovery, particularly as a potential scaffold for the development of kinase inhibitors. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic pathway, and a scientifically grounded hypothesis for its biological mechanism of action. Further experimental validation is necessary to confirm the proposed synthesis and biological activity. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
